4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Overview
Description
The compound is a furanose sugar derivative, which are commonly used in various fields, including medicinal chemistry and drug design . The hydroxymethyl group attached to the furanose ring could potentially make the compound an alcohol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as hydroxymethyl derivatives are often synthesized through reactions involving formaldehyde .
Molecular Structure Analysis
The molecular structure of this compound likely involves a furanose ring (a five-membered ring with four carbon atoms and one oxygen atom), with various substituents attached, including a hydroxymethyl group .
Scientific Research Applications
Organic Synthesis and Fine Chemicals
5-Hydroxymethylfurfural (HMF): , derived from renewable carbohydrate sources like fructose, glucose, sucrose, cellulose, or inulin, serves as a platform molecule for accessing valuable chemicals. Researchers have focused on cleaner and more efficient processes for its production. Notably, HMF has found applications in fine organic synthesis, excluding other well-documented platform molecules and intermediates .
Reactions on the Carbonyl Group
Carbon-Carbon Bond Formation Reactions
- Oxidative Transformations : HMF undergoes oxidative processes, leading to novel derivatives with diverse applications .
Catalysis and Zirconium Phosphate
Researchers have developed catalytic methods using zirconium phosphate and zirconyl chloride to enhance HMF yield, achieving up to 90% efficiency .
Pyridinium Salts
Various pyridinium salts, including poly-4-vinylpyridinium hydrochloride and pyridinium trifluoroacetate, have been employed in HMF-related studies .
Complex Chemistry
The formation of HMF involves intricate side reactions, impacting process efficiency. Despite this complexity, researchers continue to explore its potential in various applications .
Future Directions
properties
IUPAC Name |
[(3aR,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXTLFHRGMIHD-MCIONIFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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